molecular formula C10H17NO B2705564 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime CAS No. 57291-09-5

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime

Cat. No.: B2705564
CAS No.: 57291-09-5
M. Wt: 167.252
InChI Key: FXBOSCKBLTVABQ-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime typically involves the reaction of 5-Methyl-2-(1-methylethylidene)cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pulegone: A structurally similar compound with a different functional group.

    Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexanone ring.

Uniqueness

5-Methyl-2-(1-methylethylidene)cyclohexan-1-one oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

(NE)-N-(5-methyl-2-propan-2-ylidenecyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBOSCKBLTVABQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(=C(C)C)/C(=N/O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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